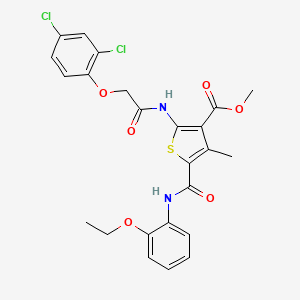
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with multiple functional groups, including dichlorophenoxy, acetamido, ethoxyphenylcarbamoyl, and methyl ester groups. Its unique structure suggests potential utility in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Core: The thiophene ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Dichlorophenoxy Group: This step involves the nucleophilic aromatic substitution of 2,4-dichlorophenol with a suitable leaving group on the thiophene ring.
Acetamido Group Addition: The acetamido group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Carbamoylation: The ethoxyphenylcarbamoyl group is added via a reaction with ethoxyphenyl isocyanate.
Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel organic compounds.
Biology
The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor modulator. Research could explore its effects on various biological pathways and its potential as a lead compound in drug discovery.
Medicine
Given its complex structure, the compound might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Further studies are needed to elucidate its therapeutic potential and safety profile.
Industry
In materials science, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with proteins or enzymes, altering their function. For example, the dichlorophenoxy group could mimic natural ligands, binding to receptors and modulating their activity. The thiophene ring might interact with nucleic acids or other biomolecules, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(2-(2,4-dichlorophenoxy)acetyl)carbohydrazonoyl)benzoate
- 4-((E)-{[2-(2,4-dichlorophenoxy)propanoyl]hydrazono}methyl)-2-ethoxyphenyl 4-ethoxybenzoate
Uniqueness
Compared to similar compounds, Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both dichlorophenoxy and ethoxyphenylcarbamoyl groups provides a distinctive profile that could lead to novel applications in various fields.
Propriétés
Formule moléculaire |
C24H22Cl2N2O6S |
|---|---|
Poids moléculaire |
537.4 g/mol |
Nom IUPAC |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H22Cl2N2O6S/c1-4-33-18-8-6-5-7-16(18)27-22(30)21-13(2)20(24(31)32-3)23(35-21)28-19(29)12-34-17-10-9-14(25)11-15(17)26/h5-11H,4,12H2,1-3H3,(H,27,30)(H,28,29) |
Clé InChI |
JRRCLGGAYCCMMQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


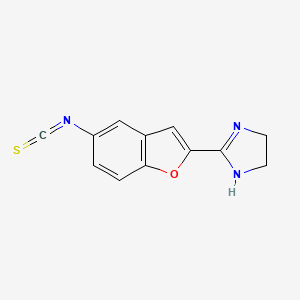
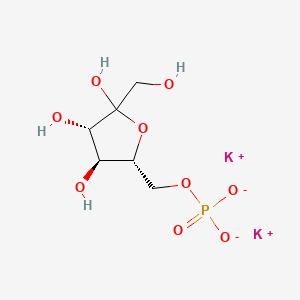
![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
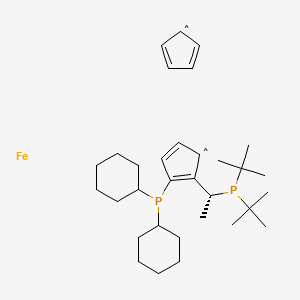
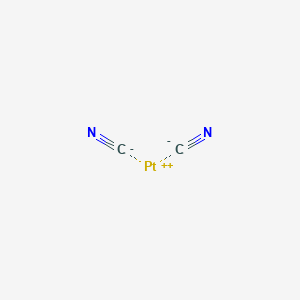



![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)


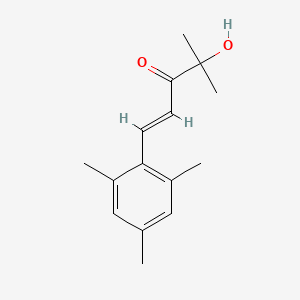
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)

